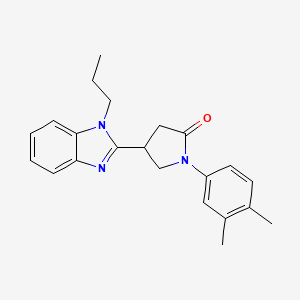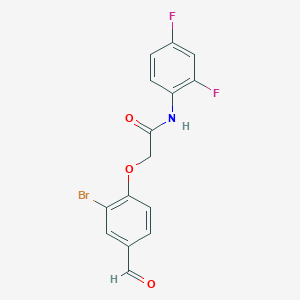![molecular formula C19H20N4O B2634535 2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline CAS No. 2415509-38-3](/img/structure/B2634535.png)
2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline is a chemical compound that has gained significant attention due to its potential application in scientific research. It is a heterocyclic compound that belongs to the class of quinolines, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline is not fully understood. However, it is believed to exert its biological activity by inhibiting certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, the compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline are diverse and depend on the specific disease or disorder being targeted. For example, the compound has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and inhibit the growth of bacterial and viral pathogens. In addition, the compound has been found to have a protective effect on neurons, which may make it a potential candidate for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline in lab experiments is its diverse range of biological activities. This makes it a useful tool for investigating the underlying mechanisms of various diseases and disorders. However, one limitation is that the compound may exhibit off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on 2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline. One direction is to further investigate its potential as a neuroprotective agent in the treatment of neurodegenerative disorders. Another direction is to explore its activity against emerging infectious diseases, such as COVID-19. Additionally, the development of more selective analogs of the compound may help to mitigate its off-target effects and enhance its therapeutic potential.
Synthesis Methods
The synthesis of 2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline involves the reaction of 2-chloroquinoline with 4-(pyrimidin-2-yloxymethyl)piperidine in the presence of a base. This reaction leads to the formation of the desired compound, which is then purified using column chromatography.
Scientific Research Applications
2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline has been found to exhibit promising activity against various diseases and disorders. It has been shown to possess anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-fungal properties. The compound has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders.
properties
IUPAC Name |
2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-2-5-17-16(4-1)6-7-18(22-17)23-12-8-15(9-13-23)14-24-19-20-10-3-11-21-19/h1-7,10-11,15H,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSXVUNPOBKHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2634457.png)
![7-(4-Fluorophenyl)-2-phenylimidazo[1,2-A]pyrazin-8-one](/img/structure/B2634458.png)


![6-Tert-butyl-2-[1-(4-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2634463.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2634465.png)
![2-Methyl-4-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2634467.png)

![6-(4-methoxyphenethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2634471.png)


